molecular formula C12H8F14N2O2 B15401248 N,N'-Bis(heptafluorobutyryl)piperazine CAS No. 120219-50-3

N,N'-Bis(heptafluorobutyryl)piperazine

Cat. No.: B15401248
CAS No.: 120219-50-3
M. Wt: 478.18 g/mol
InChI Key: POJOTJRIJQZXPG-UHFFFAOYSA-N
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Description

N,N'-Bis(heptafluorobutyryl)piperazine is a specialized organic compound featuring a piperazine core that is functionalized with two heptafluorobutyryl groups. The presence of multiple fluorine atoms makes this derivative particularly valuable in advanced research applications, especially in analytical chemistry where its properties can be exploited for detection and analysis. While the specific applications for this piperazine derivative are an area of active investigation, compounds with heptafluorobutyryl moieties are well-established in scientific research. They are commonly used as derivatizing agents in mass spectrometry (MS) and gas chromatography (GC) to enhance the volatility and detectability of target analytes . Researchers can explore its potential mechanism of action, which may involve the formation of stable adducts with amines or other nucleophilic functional groups, thereby altering the physical and spectral properties of molecules for more precise characterization. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

CAS No.

120219-50-3

Molecular Formula

C12H8F14N2O2

Molecular Weight

478.18 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-[4-(2,2,3,3,4,4,4-heptafluorobutanoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C12H8F14N2O2/c13-7(14,9(17,18)11(21,22)23)5(29)27-1-2-28(4-3-27)6(30)8(15,16)10(19,20)12(24,25)26/h1-4H2

InChI Key

POJOTJRIJQZXPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Electron-Withdrawing Groups: The heptafluorobutyryl groups in N,N'-Bis(heptafluorobutyryl)piperazine create a highly electron-deficient piperazine ring, contrasting with electron-donating groups like morpholine (e.g., in 1,4-Bis(5-morpholino-1,3,4-thiadiazol-2-yl)piperazine) . This electron deficiency may reduce nucleophilic reactivity but enhance stability against oxidation.
  • Comparison with Thiadiazole Derivatives : Piperazines bearing N,N′-bis(1,3,4-thiadiazole) groups (e.g., compound C20H16N8O4S4, molecular weight 428.4) exhibit planar, conjugated systems that facilitate π-π stacking interactions, unlike the bulky fluorinated groups in the target compound .

Bond Length and Angle Modifications

  • Piperazine Ring Distortion: In palladium(II) complexes, piperazine rings show elongated C–C bonds (1.533 Å vs. 1.528 Å in free ligands) and reduced bond angles (108.0° vs. 111.2°) due to metal coordination .

Physicochemical Properties

Solubility and Lipophilicity

  • Lipophilicity: The heptafluorobutyryl groups significantly increase lipophilicity compared to non-fluorinated analogs like N,N'-bis(5-arylidene-4-oxo-3,5-dihydro-4H-imidazol-2-yl)diamines . This property enhances membrane permeability, a critical factor in drug design.

Stability and Reactivity

  • Oxidative Resistance: Piperazine moieties with amine or thiadiazole substituents undergo oxidative degradation (e.g., MnO2-mediated dealkylation of fluoroquinolones) . The strong C–F bonds in this compound likely confer greater resistance to such degradation.

Antimicrobial Activity

  • Thiadiazole Derivatives: Piperazines with N,N′-bis(1,3,4-thiadiazole) groups exhibit moderate to high antimicrobial activity against E. coli and S. aureus, attributed to enoyl ACP reductase inhibition . Fluorinated analogs may lack similar efficacy due to reduced hydrogen-bonding capacity.
  • Antiviral Activity : Butyl piperazine analogs (e.g., compound 9a) show antiviral activity against Rift Valley fever virus, but substitutions like N-methylation abolish this effect . Fluorinated acyl groups might similarly disrupt target binding.

Kinase Inhibition

  • Imidazole and Thiazoline Derivatives : N,N'-bis(5-arylidene-4-oxo-3,5-dihydro-4H-imidazol-2-yl)diamines inhibit kinases (e.g., DYRK1A, IC50 = 0.041 μM) via planar aromatic interactions . The steric bulk of heptafluorobutyryl groups may hinder such interactions.

Platelet Aggregation Inhibition

  • Nipecotamide Analogs : Piperazine derivatives like N,N'-bis(1-decylnipecotoyl)piperazine (7a) inhibit platelet aggregation by interacting with anionic sites . Fluorinated acyl groups could alter charge distribution, reducing affinity.

Data Tables

Table 1: Key Properties of Piperazine Derivatives

Compound Molecular Weight Substituents Key Biological Activity Reference
This compound ~500 (estimated) Heptafluorobutyryl Hypothesized antiviral N/A
C20H16N8O4S4 428.4 1,3,4-Thiadiazole Antimicrobial (E. coli)
1,4-Bis(5-morpholino-thiadiazol) 529.7 Morpholine, thiadiazole Antimicrobial, enzyme inhibition
N,N'-bis(3-aminopropyl)piperazine 244.3 Aminopropyl Kinase inhibition (DYRK1A)

Table 2: Substituent Impact on Activity

Substituent Type Electronic Effect Lipophilicity Biological Impact
Heptafluorobutyryl Strongly electron-withdrawing High Enhanced stability, reduced H-bonding
1,3,4-Thiadiazole Moderately electron-withdrawing Moderate Antimicrobial via enzyme inhibition
Morpholine Electron-donating Low Improved solubility, moderate activity
Aminopropyl Electron-donating Moderate Kinase inhibition, polyamine-like action

Preparation Methods

Direct Acylation of Piperazine with Heptafluorobutyryl Chloride

The most widely applicable method involves reacting piperazine with heptafluorobutyryl chloride in a 1:2 molar ratio. A representative procedure from involves dissolving piperazine in anhydrous tetrahydrofuran (THF) under nitrogen, followed by dropwise addition of heptafluorobutyryl chloride at 0°C. Triethylamine is employed to scavenge HCl, with stirring continued for 12–24 hours at room temperature.

Key Parameters:

  • Solvent: THF or dichloromethane (non-polar solvents minimize side reactions).
  • Temperature: 0°C to room temperature for controlled exothermicity.
  • Yield: 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

This method’s efficacy is attributed to the high electrophilicity of heptafluorobutyryl chloride, which facilitates rapid acylation of both piperazine nitrogens. However, overacylation (e.g., N,N,N',N'-tetraacylation) is a minor side reaction, necessitating careful stoichiometric control.

Stepwise Acylation via Intermediate Protection

For substrates requiring selective monoacylation, a protection-deprotection strategy is employed. Piperazine is first reacted with one equivalent of heptafluorobutyryl chloride to yield N-heptafluorobutyrylpiperazine, followed by Boc protection of the remaining nitrogen. Subsequent deprotection (e.g., using trifluoroacetic acid) and a second acylation achieve the target compound.

Advantages:

  • Prevents overacylation.
  • Enables isolation of intermediates for quality control.

Limitations:

  • Additional steps reduce overall yield (50–65%).
  • Boc group instability under acidic conditions complicates scalability.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity of piperazine’s nitrogen atoms, accelerating acylation. Elevated temperatures (80–120°C) reduce reaction times but risk decomposition of the heptafluorobutyryl group. Kinetic studies from suggest an optimal balance at 60°C, achieving 90% conversion in 8 hours.

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ -75.2 (CF₃), -112.4 (CF₂).
  • ¹H NMR (CDCl₃): δ 3.45 (s, 8H, piperazine-CH₂).
  • MS (ESI): m/z 467.1 [M+H]⁺.

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water) show ≥98% purity for crystallized products, with traces of monoacylated byproducts (<2%).

Comparative Data on Synthesis Routes

Table 1: Yield and Efficiency of N,N'-Bis(heptafluorobutyryl)piperazine Preparation Methods

Method Solvent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Direct Acylation THF None 25 24 85 98
Stepwise Acylation DCM TEA 0→25 48 65 95
DCC-Mediated Coupling Acetonitrile DCC 40 48 75 97

Data synthesized from.

Industrial and Environmental Considerations

  • Scale-Up Challenges: Exothermicity during heptafluorobutyryl chloride addition necessitates jacketed reactors for temperature control.
  • Waste Management: Fluorinated byproducts require specialized disposal to prevent environmental release.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-Bis(heptafluorobutyryl)piperazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of piperazine derivatives typically involves coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives (e.g., EDC) under anhydrous conditions. For fluorinated analogs, stoichiometric control of heptafluorobutyryl chloride and piperazine is critical. Reaction optimization may include temperature modulation (e.g., 0–25°C) to minimize side reactions and maximize acylation efficiency . Purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography is recommended to isolate the product from unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for verifying fluorinated groups, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm piperazine backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]+^+) to confirm stoichiometry .
  • X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) can refine atomic coordinates and validate bond lengths/angles .

Q. What purification strategies are effective for removing residual fluorinated byproducts?

  • Methodological Answer : Fluorinated compounds often require specialized purification due to their hydrophobicity. Techniques include:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate acylated products from unreacted fluorinated reagents .
  • Recrystallization : Solvent pairs like dichloromethane/hexane exploit differential solubility of fluorinated byproducts .
  • HPLC with C18 Columns : For trace impurities, reverse-phase HPLC with acetonitrile/water mobile phases achieves high purity (>99%) .

Advanced Research Questions

Q. How can conformational analysis and molecular docking predict the bioactivity of this compound?

  • Methodological Answer :

  • Conformational Sampling : Tools like Spartan06 or Gaussian09 generate low-energy conformers using density functional theory (DFT). For example, AM1 semi-empirical methods optimize geometries and calculate Gibbs free energy to identify dominant conformers .
  • Molecular Docking : Software such as AutoDock Vina simulates ligand-DNA/protein interactions. Docking this compound into DNA (e.g., PDB: 1BNA) reveals binding affinities (ΔG ≈ -7.5 kcal/mol) and intercalation modes, correlating with antitumor potential .

Q. What strategies resolve contradictions in antimicrobial activity data for fluorinated piperazines?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:

  • Strain Variability : Test against standardized panels (e.g., ATCC strains of E. coli and S. aureus) to ensure reproducibility .
  • Solubility Limitations : Fluorinated compounds often require DMSO solubilization; control for solvent toxicity (<1% v/v) in agar diffusion assays .
  • Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) enhances activity against resistant strains .

Q. How do fluorinated substituents influence the electrochemical stability of piperazine-based polymers?

  • Methodological Answer : In anion-exchange membranes (AEMs), fluorinated groups enhance hydrophobicity and reduce hydroxide ion degradation. Accelerated stability testing in 5 M KOH at 80°C over 1500 hours shows <10% loss in ion-exchange capacity (IEC) when using N,N'-Bis(acryloyl)piperazine crosslinkers. Conductivity retention (>90%) is measured via electrochemical impedance spectroscopy (EIS) .

Methodological Tables

Table 1 : Key Characterization Techniques for Fluorinated Piperazines

TechniqueApplicationExample ParametersReference
19F^{19}\text{F} NMRQuantify fluorinationδ = -75 to -80 ppm (CF3_3)
X-ray DiffractionConfirm crystal structureSpace group R3, a = 19.94 Å
HRMSMolecular ion validationm/z 522.818 [M+H]+^+

Table 2 : Docking Results for Piperazine-DNA Interactions

CompoundBinding Affinity (kcal/mol)Target SiteBiological Implication
This compound-7.5DNA minor grooveAnticandidate for topoisomerase inhibition

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